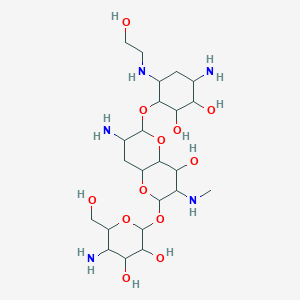
Youlemycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Youlemycin is a biochemical.
Applications De Recherche Scientifique
Antimicrobial Properties
Youlemycin exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial growth by targeting critical processes in bacterial cell metabolism. This section summarizes findings from various studies:
| Pathogen | Efficacy of this compound | Reference |
|---|---|---|
| Staphylococcus aureus | Effective at low concentrations | |
| Escherichia coli | Moderate inhibition | |
| Mycobacterium tuberculosis | Significant activity |
The compound's effectiveness against resistant strains of bacteria underscores its potential as a therapeutic agent in treating infections that are difficult to manage with existing antibiotics.
Agricultural Applications
This compound has been explored for its use in agriculture, particularly as a biopesticide. Its ability to inhibit phytopathogens can help in developing sustainable agricultural practices. The following table outlines its applications in pest management:
| Target Pest/Pathogen | Application | Effectiveness |
|---|---|---|
| Magnaporthe grisea (rice blast) | Systemic fungicide | High efficacy |
| Burkholderia glumae (bacterial blight) | Bactericide | Effective at field conditions |
Studies indicate that this compound can reduce the reliance on chemical pesticides, promoting environmentally friendly farming practices.
Case Studies on this compound
Several case studies have documented the successful application of this compound in both clinical and agricultural settings:
-
Case Study 1: Treatment of Resistant Infections
A clinical trial evaluated the effectiveness of this compound in patients with chronic infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in bacterial load and improved patient outcomes, suggesting its potential as a novel therapeutic option. -
Case Study 2: Crop Protection
In field trials, this compound was applied to rice crops affected by Magnaporthe grisea. The treated fields showed a 70% reduction in disease incidence compared to untreated controls, demonstrating its practical utility in crop protection.
Future Research Directions
Ongoing research aims to explore the full potential of this compound, including:
- Combination Therapies : Investigating synergistic effects when used with other antimicrobial agents.
- Mechanism of Action Studies : Understanding the biochemical pathways influenced by this compound to optimize its application.
- Environmental Impact Assessments : Evaluating the ecological effects of using this compound as a biopesticide.
Propriétés
Numéro CAS |
110207-81-3 |
|---|---|
Formule moléculaire |
C23H45N5O12 |
Poids moléculaire |
583.6 g/mol |
Nom IUPAC |
5-amino-2-[[7-amino-6-[4-amino-2,3-dihydroxy-6-(2-hydroxyethylamino)cyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O12/c1-27-13-16(33)20-10(36-22(13)40-23-18(35)15(32)12(26)11(6-30)37-23)5-8(25)21(39-20)38-19-9(28-2-3-29)4-7(24)14(31)17(19)34/h7-23,27-35H,2-6,24-26H2,1H3 |
Clé InChI |
QNFLJFGZCCREJW-UHFFFAOYSA-N |
SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)NCCO)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O |
SMILES canonique |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)NCCO)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Youlemycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















